molecular formula C14H11NO2 B032842 Methyl 3-carbazolecarboxylate CAS No. 97931-41-4

Methyl 3-carbazolecarboxylate

Cat. No. B032842
CAS RN: 97931-41-4
M. Wt: 225.24 g/mol
InChI Key: LZXXHWWSVRIDGR-UHFFFAOYSA-N
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Description

“Methyl 3-carbazolecarboxylate” belongs to the class of organic compounds known as carbazoles . It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug . The molecular formula is C14H11NO2 .


Synthesis Analysis

Copper promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids followed by Pd-catalyzed intramolecular C–H arylation provides an efficient route to methyl carbazole-3-carboxylate derivatives . This methodology was implemented in the synthesis of naturally occurring carbazole alkaloids .


Molecular Structure Analysis

The molecular weight of “Methyl 3-carbazolecarboxylate” is 225.243 Da . The structure of carbazole compounds is versatile in functionalization, good chemical and environmental stability .


Chemical Reactions Analysis

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Physical And Chemical Properties Analysis

“Methyl 3-carbazolecarboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 421.1±18.0 °C at 760 mmHg, and a flash point of 208.5±21.2 °C . It also has a molar refractivity of 68.1±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 173.9±3.0 cm3 .

Scientific Research Applications

Diabetes Treatment

Carbazole derivatives play a significant role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Antioxidant Activity

Carbazole derivatives, including “Methyl 3-carbazolecarboxylate”, have shown potent antioxidant activities . They can neutralize free radicals, which are harmful to our bodies and contribute to aging and diseases.

Anti-inflammatory Activity

“Methyl 3-carbazolecarboxylate” may have potential anti-inflammatory properties . Inflammation is a natural response to injury or disease, but chronic inflammation can lead to various health problems.

Antitumor Activity

Carbazole derivatives have been found to exhibit antitumor activities . They could potentially be used in the development of new anticancer drugs.

Antibacterial Activity

Some carbazole derivatives have shown antibacterial activity against certain bacterial strains . This suggests that “Methyl 3-carbazolecarboxylate” could potentially be used in the development of new antibacterial agents.

Antifungal Activity

Carbazole derivatives have also demonstrated antifungal activity . This indicates the potential use of “Methyl 3-carbazolecarboxylate” in treating fungal infections.

properties

IUPAC Name

methyl 9H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXHWWSVRIDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306696
Record name Methyl carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 3-carbazolecarboxylate

CAS RN

97931-41-4
Record name Methyl carbazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97931-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 177 °C
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of dicylcohexylphosphino-2′,3′-dimethoxy biphenyl (17 mg, 0.04 mmol), palladium(II) acetate (5 mg, 0.02 mmol) in toluene (20 mL) was degassed with argon gas for 15 min. To the resulting mixture was added aniline (136 mg, 1.4 mmol), K3PO4 (636 mg, 3.0 mmol), and 4-bromobenzoic acid methyl ester (300 mg, 1.4 mmol) and stirring was continued at reflux temperature overnight. After completion of the reaction, the reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 15% ethyl acetate in hexane as eluent) to afford 200 mg (63.4% Yield) of 4-phenylamino-benzoic acid methyl ester. A stirred solution of 4-phenylamino-benzoic acid methyl ester (98 mg, 0.43 mmol), Palladium acetate (193 mg, 0.86 mmol) in acetic acid (2 mL) was heated at 110° C. for 15 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate and washed with sodium bicarbonate solution. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 10% ethyl acetate in hexane as eluent) to afford 120 mg (60.3% Yield) of 9H-carbazole-3-carboxylic acid methyl ester. LiOH.H2O (680 mg, 16.2 mmol) was added to a stirred solution of 9H-carbazole-3-carboxylic acid methyl ester (120 mg, 0.53 mmol) in the mixture of methanol (1 mL), THF (3 mL) and H2O (1 mL). The reaction mixture was stirred at 60° C. for 3 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with aqueous 10% aqueous HCl solution, filtered the solid to afford 104 mg (92.85% Yields) of 9H-carbazole-3-carboxylic acid.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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